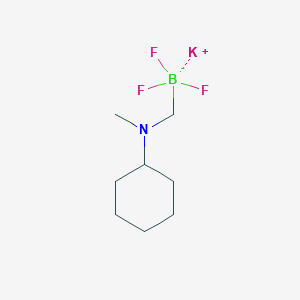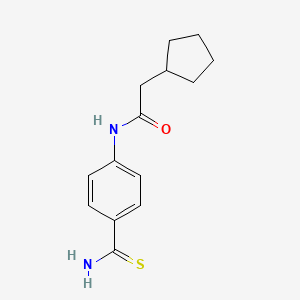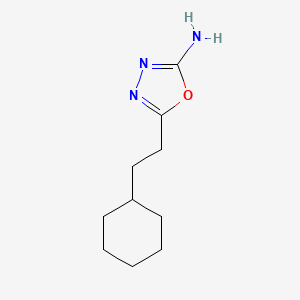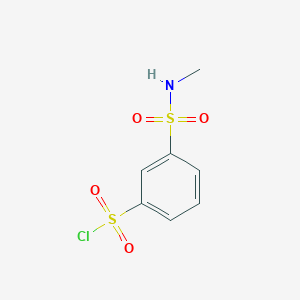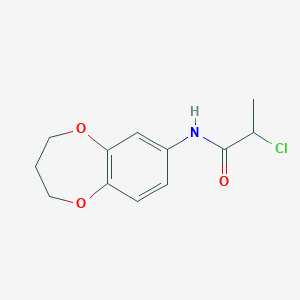![molecular formula C13H20N2O B3362878 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline CAS No. 1016683-80-9](/img/structure/B3362878.png)
2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
描述
“2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is commonly used in proteomics research .
Synthesis Analysis
The synthesis of this compound has been achieved through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction was carried out at reflux temperature for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-4-3-5-13(14)6-12/h3-6,10-11H,7-9,14H2,1-2H3 . This indicates that the compound contains a morpholine ring and a benzene ring linked to each other .Chemical Reactions Analysis
The compound has been involved in a Mannich reaction, which is a suitable method to introduce an aminoalkyl substituent into a molecule . The presence of a Mannich side chain increases the solubility and hence the bioavailability of the drug molecule .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .作用机制
The mechanism of action of DMMA is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. DMMA also induces apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation. In addition, DMMA has been shown to inhibit the replication of various viruses such as HIV, hepatitis B, and influenza.
Biochemical and Physiological Effects:
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin. DMMA also induces apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation. In addition, DMMA has been shown to inhibit the replication of various viruses such as HIV, hepatitis B, and influenza. However, the effects of DMMA on human health are not fully understood, and further studies are required to determine its safety and efficacy.
实验室实验的优点和局限性
DMMA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, DMMA also has some limitations, including its potential toxicity, limited solubility in water, and high cost.
未来方向
There are several potential future directions for research on DMMA. One direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study the mechanism of action of DMMA in more detail to better understand its effects on various enzymes and pathways. Additionally, further research is needed to determine the safety and efficacy of DMMA in humans and to develop new methods for its synthesis and purification.
科学研究应用
DMMA has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, DMMA is used as a reagent for the synthesis of various compounds such as heterocyclic compounds, amino acids, and peptides. In medicinal chemistry, DMMA has shown promising results as an anticancer agent, antiviral agent, and antimicrobial agent. In material science, DMMA is used as a building block for the synthesis of various polymers and copolymers.
安全和危害
属性
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-5-3-4-6-13(12)14/h3-6,10-11H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJSQBDZXHNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



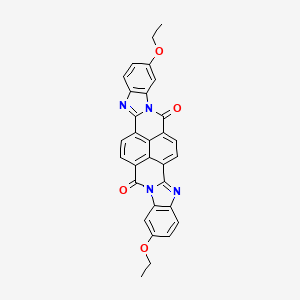
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

